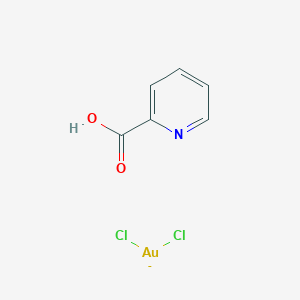

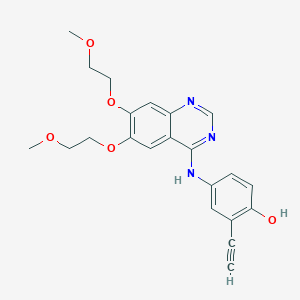

![molecular formula C14H12F3NO5S2 B3162939 Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate CAS No. 882747-52-6](/img/structure/B3162939.png)

Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its boiling point, melting point, and density, can provide insights into its stability, reactivity, and potential uses. Unfortunately, specific physical and chemical properties for “Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate” are not available in the current resources .Scientific Research Applications

Agrochemicals and Crop Protection

Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate: (abbreviated as MTP) and its derivatives play a crucial role in protecting crops from pests. Specifically, the trifluoromethylpyridine (TFMP) moiety within MTP derivatives contributes to their effectiveness. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for over 20 new TFMP-containing agrochemicals with ISO common names. These compounds enhance crop yield and quality by combating pests and diseases .

Pharmaceutical Applications

Several MTP derivatives have made their mark in pharmaceutical research. The combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety contributes to their biological activities. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and many more are undergoing clinical trials. Researchers anticipate discovering novel applications for MTP derivatives in the future .

Intermediate for Synthesis

MTP serves as an essential intermediate in the synthesis of various crop-protection products. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), derived from MTP, is widely used in the agrochemical industry. Researchers have explored various methods for synthesizing 2,3,5-DCTF .

Chemical Properties and Structure

MTP’s chemical properties include its molecular weight (approximately 158 g/mol) and its unique trifluoromethylsulfonyl and phenoxy moieties. The trifluoromethyl group imparts distinct characteristics, making MTP derivatives valuable in diverse applications .

Functional Materials and Beyond

Beyond agrochemicals and pharmaceuticals, MTP derivatives may find applications in functional materials. As the field of fluorinated organic chemicals continues to grow, researchers explore novel uses for compounds containing fluorine. MTP’s structure and properties position it as a promising candidate for innovative materials .

Cycloaddition Reactions

Researchers have also investigated MTP derivatives in cycloaddition reactions. For example, a [3 + 2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines to benzynes yields spiro[oxindole-3,2’-pyrrolidine] derivatives. These reactions provide a platform for constructing complex molecules with potential applications .

Mechanism of Action

Target of Action

Compounds containing trifluoroethyl thioether have been found to exhibit excellent bioactivity . They are used in the development of pesticides, particularly acaricides .

Mode of Action

The trifluoroethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s involved in the trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

The trifluoroethyl group is known to greatly improve the lipophilic pharmacokinetic properties of drug molecules .

Pharmacokinetics

The trifluoroethyl group is known to enhance the lipophilic pharmacokinetic properties of drug molecules , which could potentially impact the compound’s bioavailability.

Result of Action

Compounds containing trifluoroethyl thioether have been found to exhibit excellent bioactivity , suggesting that they may have significant effects at the molecular and cellular level.

Action Environment

It’s worth noting that the trifluoroethyl group can greatly improve the lipophilic pharmacokinetic properties of drug molecules , which could potentially influence the compound’s action in different environments.

properties

IUPAC Name |

methyl 3-[2-(2,2,2-trifluoroethylsulfonylamino)phenoxy]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO5S2/c1-22-13(19)12-11(6-7-24-12)23-10-5-3-2-4-9(10)18-25(20,21)8-14(15,16)17/h2-7,18H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWVFBNAGQZETR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NS(=O)(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001130961 | |

| Record name | Methyl 3-[2-[[(2,2,2-trifluoroethyl)sulfonyl]amino]phenoxy]-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001130961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate | |

CAS RN |

882747-52-6 | |

| Record name | Methyl 3-[2-[[(2,2,2-trifluoroethyl)sulfonyl]amino]phenoxy]-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882747-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[2-[[(2,2,2-trifluoroethyl)sulfonyl]amino]phenoxy]-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001130961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(2-methylfuran-3-carbonyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3162876.png)

![2-Chloro-N-[2-(1-methyl-1H-benzoimidazol-2-yl)-ethyl]-acetamide](/img/structure/B3162898.png)

![N-{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B3162899.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide](/img/structure/B3162923.png)

![Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3162947.png)

![1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B3162955.png)

![Methyl 4-{4-[(2-ethoxyanilino)carbothioyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B3162956.png)

![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3162961.png)